Cas no 60797-68-4 (N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide)
N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide Chemical and Physical Properties
Names and Identifiers
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- Formamide, N-(5-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-
- N-(5-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-Formamide
- Theophylline Impurity 7
- Theophylline-Ethylenediamine Impurity 9
- N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide
- Doxofylline Impurity 32
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- Inchi: 1S/C7H10N4O3/c1-10-5(9-3-12)4(8)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12)
- InChI Key: AFHLUZWQEROWAW-UHFFFAOYSA-N
- SMILES: C(NC1=C(N)C(=O)N(C)C(=O)N1C)=O
N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A613120-5mg |
N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide |
60797-68-4 | 5mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A613120-25mg |
N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide |
60797-68-4 | 25mg |
$ 953.00 | 2023-04-19 | ||
| TRC | A613120-50mg |
N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide |
60797-68-4 | 50mg |
$ 1642.00 | 2023-04-19 | ||
| TRC | A613120-100mg |
N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide |
60797-68-4 | 100mg |
$ 3000.00 | 2023-09-08 |
N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide
N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide: A Comprehensive Overview
The compound with CAS No 60797-68-4, commonly referred to as N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of tetrahydropyrimidines, which are known for their structural versatility and diverse biological activities. Recent studies have highlighted its role in drug discovery and development, particularly in the context of its ability to act as a precursor or intermediate in the synthesis of bioactive compounds.
N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide is characterized by its unique structure, which includes a pyrimidine ring system with substituents that confer specific functional properties. The presence of amino and formamide groups suggests potential hydrogen bonding capabilities and reactivity in various chemical reactions. This makes it an attractive candidate for exploring its role in medicinal chemistry and organic synthesis.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed a variety of strategies to optimize the production process of N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide, including microwave-assisted synthesis and catalytic processes. These innovations not only enhance the yield but also reduce the environmental footprint associated with its production.
The biological evaluation of N-(5-amino-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide has revealed promising results in several areas. For instance, studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, it has shown cytotoxic effects against certain cancer cell lines, indicating its potential role in anticancer therapy.
In terms of applications beyond drug discovery,N-(5-amino... has also been explored for its role as a building block in the synthesis of more complex molecules. Its modular structure allows for easy functionalization and modification to tailor its properties for specific applications. This adaptability underscores its importance as a versatile tool in organic synthesis.
Looking ahead,N-(5-amino... continues to be a focal point for researchers aiming to unlock new therapeutic potentials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovation in this area. As our understanding of this compound deepens through ongoing research efforts,the scope for its application is likely to expand significantly.
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